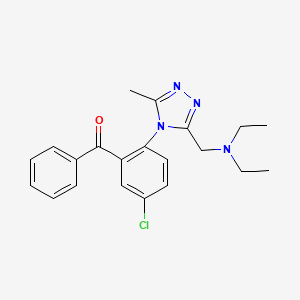
5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new method for the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone was described under mild conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-Chloro-2-(methylamino)benzophenone, has been analyzed. The molecular weight is 245.704 and the molecular formula is C14H12ClNO .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 5-Chloro-2-(methylamino)benzophenone has a molecular weight of 245.704 .科学的研究の応用
Synthesis and Biological Activity
The compound has been a subject of interest in the synthesis of various novel derivatives, exhibiting diverse biological activities. For instance, Singh and Vedi (2014) explored the synthesis of novel triazolylindole derivatives for antifungal activity, demonstrating the compound's role in creating new pharmacological agents (Singh & Vedi, 2014). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, investigating their antimicrobial activities, highlighting the compound's significance in developing antimicrobial agents (Bektaş et al., 2007).
Analytical and Chemical Characterization
Konishi, Mori, and Hirai (1982) developed a method for the simultaneous determination of triazolo-benzophenone and its major blood metabolite in monkey plasma, showcasing its importance in analytical chemistry (Konishi, Mori, & Hirai, 1982). Koike et al. (1987) identified N-hydroxymethyl metabolites of a triazolyl benzophenone derivative in dog plasma, further emphasizing its role in metabolic studies and chemical analysis (Koike et al., 1987).
CNS Activity and Pharmacological Potential
Hirai et al. (1982) evaluated amino acid amide derivatives of triazolylbenzophenones for CNS activity, indicating the compound's potential in CNS-related pharmacological research (Hirai et al., 1982). Lahti and Gall (1976) suggested the in vivo conversion of similar compounds to benzodiazepines, implying its significance in understanding pharmacodynamics and drug metabolism (Lahti & Gall, 1976).
Antioxidant Properties
Bekircan et al. (2008) synthesized new triazole derivatives and screened them for antioxidant and antiradical activities, contributing to the research in oxidative stress and potential therapeutic agents (Bekircan et al., 2008).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds from a triazolyl benzophenone derivative, investigating their lipase and α-glucosidase inhibition, crucial in the study of metabolic disorders and potential treatments (Bekircan, Ülker, & Menteşe, 2015).
Crystal Structure and Intermolecular Interactions
Karayel et al. (2015) determined the crystal structures of triazolyl-benzimidazole compounds, offering insights into molecular interactions and structural analysis (Karayel et al., 2015).
Synthesis of Schiff Base Sulfur Ether Derivatives
Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, contributing to the field of organic synthesis and potential pharmacological applications (Yu-gu, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[5-chloro-2-[3-(diethylaminomethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-4-25(5-2)14-20-24-23-15(3)26(20)19-12-11-17(22)13-18(19)21(27)16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPUSXXJLGWGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191546 | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
CAS RN |
38150-34-4 | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038150344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(3-((diethylamino)methyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)
![[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]ethanol](/img/structure/B1229517.png)
![6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1229521.png)
![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)



![2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1229530.png)




![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)